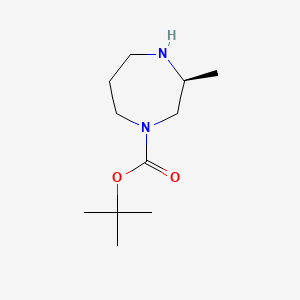

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

説明

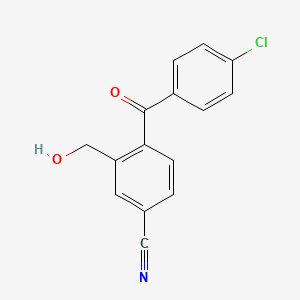

“(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate” is a chemical compound with the CAS Number: 194032-32-1 and a molecular weight of 214.31 . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

A practical synthesis of this compound has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Molecular Structure Analysis

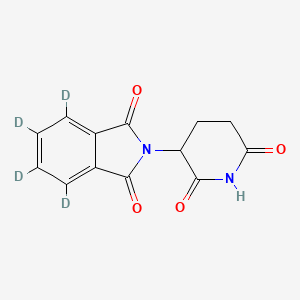

The molecular structure of this compound is represented by the linear formula C11H22N2O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 .

Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or solid . It has a molecular weight of 214.30 .

科学的研究の応用

Synthesis of Rho–Kinase Inhibitor K-115

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of the Rho–kinase inhibitor K-115. This synthesis approach is practical for multikilogram production, involving intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Potential SPECT Imaging Agent

A derivative, tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, is synthesized as a high affinity and selective radioligand for the diazepam-insensitive benzodiazepine receptor. This compound has potential as a SPECT imaging agent (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).

Synthesis of Benzodiazepine Receptor Ligands

A related compound, tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, is a high-affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor. Its synthesis involves tritium-label introduction in the final step, showing potential for receptor binding studies (Gu, Costa, Wong, Rice, & Skolnick, 1992).

Role in Azepine Synthesis

The molecule plays a role in the synthesis of 2H-, 3H-, and 4H-azepines, showing the thermal distribution equilibrium of azepines. This highlights its importance in studying the chemistry of azepines (Satake et al., 1991).

Catalysis in Olefin Epoxidation

The compound also finds application in catalysis, specifically in manganese(III) complexes for olefin epoxidation reactions. Its role in tuning the Lewis basicity of ligands affects the reactivity and selectivity in such reactions (Sankaralingam & Palaniandavar, 2014).

Intramolecular Cyclopropanation

In another study, the compound was used in the dirhodium(II)-catalyzed intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides, demonstrating its versatility in organic synthesis (Doyle, Eismont, Protopopova, & Kwan, 1994).

Synthesis of Dipeptidomimetics

It is also utilized in the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, highlighting its potential in the development of novel molecular scaffolds for biological applications (Weitz, Pellegrini, Mierke, & Chorev, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTFCUXOVITPHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)